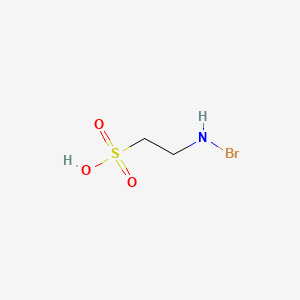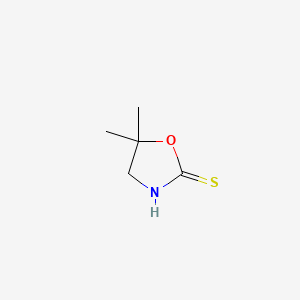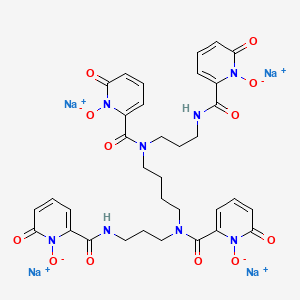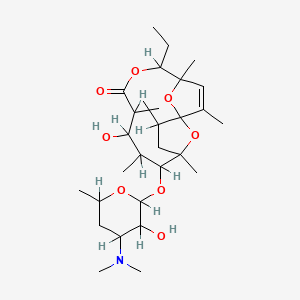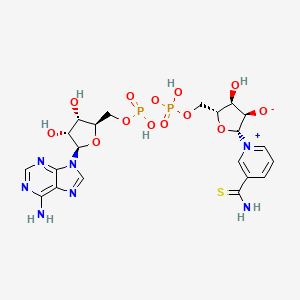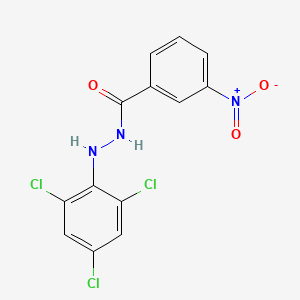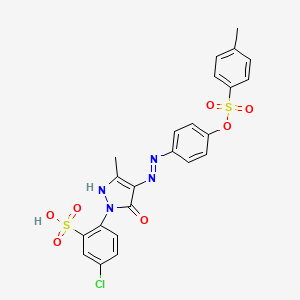
Milling yellow 3G (free acid)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Milling yellow 3G (free acid) is an arenesulfonic acid that is 5-chloro-2-(pyrazol-1-yl)benzene-1-sulfonic acid in which the pyrazole ring is substituted by methyl, 4-(tosyloxy)phenyldiazenyl and hydroxy groups at positions 3, 4, and 5 respctively. The monosodium salt is the biological stain 'Milling yellow 3G'. It has a role as a histological dye. It is an arenesulfonic acid, a member of azobenzenes, a heteroaryl hydroxy compound, a member of pyrazoles, a tosylate ester and a member of monochlorobenzenes. It is a conjugate acid of a Milling yellow 3G(1-).
Applications De Recherche Scientifique
Photocatalytic Degradation of Dyes
- Research Application : "Milling Yellow 3G (free acid)" has been studied in the context of photocatalytic degradation of dyes. The research demonstrates that ball-milled TiO2 can effectively degrade various commercial dyes, including Cibacron Brilliant Yellow 3G-P, by breaking down chemical bonds. This application is significant for advancing photocatalysis in the semiconductor industry (Miao, Zhang, & Zhang, 2018).
Mechanochemical Organic Synthesis
- Research Application : The use of mechanical milling, including ball milling, has been extensively utilized in organic synthesis under solvent-free conditions. This includes various mechanochemical organic reactions, potentially relevant to the synthesis and applications involving "Milling Yellow 3G (free acid)" (Wang, 2013).
Corn Wet‐Milling Steeping Studies
- Research Application : In studies related to corn wet-milling, the role of lactic acid (similar in application to Milling Yellow 3G) in protein solubilization and starch yield has been investigated. Such research could provide insights into similar applications for Milling Yellow 3G in food processing and industrial milling (Dailey, 2002).
Impact on Physical Properties and Composition
- Research Application : The effects of superfine grinding, including ball milling, on physical properties and chemical compositions of various materials have been explored. This type of research could be relevant for understanding how milling affects the properties of Milling Yellow 3G (Hong, Das, & Eun, 2020).
Adsorption of Pollutants
- Research Application : Ball-milled materials, similar to Milling Yellow 3G, have been used for the adsorption of toxic pollutants from wastewater, indicating potential environmental applications (Ali, Abdelsalam, Ammar, & Ibrahim, 2018).
Flow Pattern Studies in Reactor Models
- Research Application : Milling yellow, used as an organic dye, has been applied in flow visualization loops for studying flow patterns in reactor models. This application is crucial for understanding the dynamics of fluid flow in industrial processes (Mixon & MacColl, 1958).
Propriétés
Numéro CAS |
32674-42-3 |
|---|---|
Formule moléculaire |
C23H19ClN4O7S2 |
Poids moléculaire |
563 g/mol |
Nom IUPAC |
5-chloro-2-[5-methyl-4-[[4-(4-methylphenyl)sulfonyloxyphenyl]diazenyl]-3-oxo-1H-pyrazol-2-yl]benzenesulfonic acid |
InChI |
InChI=1S/C23H19ClN4O7S2/c1-14-3-10-19(11-4-14)37(33,34)35-18-8-6-17(7-9-18)25-26-22-15(2)27-28(23(22)29)20-12-5-16(24)13-21(20)36(30,31)32/h3-13,27H,1-2H3,(H,30,31,32) |
Clé InChI |
YAJBMBQCZCRWSE-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)N=NC3=C(NN(C3=O)C4=C(C=C(C=C4)Cl)S(=O)(=O)O)C |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)N=NC3=C(NN(C3=O)C4=C(C=C(C=C4)Cl)S(=O)(=O)O)C |
Autres numéros CAS |
6372-96-9 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-{2-Hydroxy-3-[(naphthalen-1-yl)oxy]propyl}-3-methyl-8-(morpholin-4-yl)-3,7-dihydropurine-2,6-dione](/img/structure/B1226382.png)
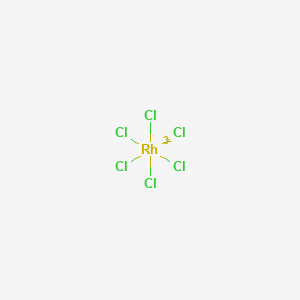
![[(Carboxymethyl)imino]diacetate](/img/structure/B1226388.png)
![2-[[4-(4-chlorophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]thio]-N-(3-methoxyphenyl)-2-phenylacetamide](/img/structure/B1226389.png)

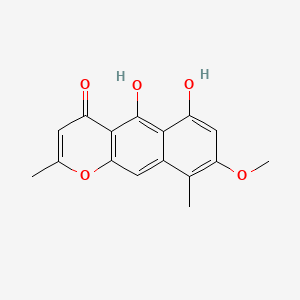
![5-[[(5-Ethyl-[1,2,4]triazino[5,6-b]indol-3-yl)thio]methyl]-2-furancarboxylic acid methyl ester](/img/structure/B1226397.png)
